![molecular formula C15H11I4NO4 B1204594 左甲状腺素 CAS No. 300-30-1](/img/structure/B1204594.png)
左甲状腺素
概述
描述
DL-Thyroxine, also known as 3,5,3’,5’-tetraiodothyronine, is a synthetic form of the thyroid hormone thyroxine. Thyroxine is one of the two major hormones secreted by the thyroid gland, the other being triiodothyronine. The primary function of thyroxine is to stimulate the consumption of oxygen and thus the metabolism of all cells and tissues in the body .
科学研究应用
Therapeutic Applications
- Hypothyroidism Treatment :
- Thyroid Cancer Management :
- Congenital Hypothyroidism :
- Weight Loss and Metabolic Disorders :
Case Studies and Clinical Trials
- A comprehensive review of long-term outcomes in patients treated with DL-Thyroxine showed that most maintained normal serum TSH levels and reported a quality of life comparable to euthyroid individuals. However, some patients experienced residual symptoms despite normalized TSH levels .
- A study indicated that older adults on levothyroxine might experience bone density loss, emphasizing the need for careful monitoring of bone health in this population .
Pharmacokinetics and Bioavailability
- The absorption of DL-Thyroxine is influenced by dietary factors; fasting enhances absorption while food intake can reduce its bioavailability. This variability necessitates individualized dosing regimens to achieve optimal therapeutic effects .
Potential Side Effects
- Bone Health :
- Cardiovascular Risks :
- Psychological Effects :
Summary Table of Applications and Findings
Application Area | Description | Key Findings/Considerations |
---|---|---|
Hypothyroidism Treatment | Restores normal thyroid hormone levels | Alleviates symptoms effectively |
Thyroid Cancer Management | Suppresses TSH post-surgery | Reduces risk of cancer recurrence |
Congenital Hypothyroidism | Essential for infant development | Critical for growth and cognitive function |
Weight Loss | Investigated off-label use | Raises ethical concerns; potential risks |
Bone Health | Associated with decreased bone density | Requires monitoring in long-term therapy |
Cardiovascular Health | Risk of arrhythmias with over-treatment | Regular follow-up necessary |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thyroxine involves the iodination of tyrosine residues in thyroglobulin, followed by coupling of iodotyrosines. The industrial production of synthetic thyroxine typically involves the use of L-thyroxine sodium salt. One method involves the use of a crown ether type chiral stationary phase for the separation of enantiomers . Another method involves the synthesis of thyroxine through the coupling of iodinated tyrosines .
化学反应分析
Types of Reactions
DL-Thyroxine undergoes several types of chemical reactions, including:
Oxidation: Involves the conversion of iodide to iodine.
Reduction: Involves the reduction of iodine to iodide.
Substitution: Involves the substitution of iodine atoms in the thyroxine molecule.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, iodide, and various oxidizing and reducing agents. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the thyroxine molecule .
Major Products Formed
The major products formed from these reactions include triiodothyronine (T3) and reverse triiodothyronine (rT3), which are derived from the deiodination of thyroxine .
作用机制
DL-Thyroxine exerts its effects by binding to thyroid hormone receptors in the nucleus of cells. This binding leads to the activation of gene transcription and the production of proteins that regulate metabolism and energy consumption. The molecular targets of thyroxine include various enzymes and proteins involved in metabolic pathways .
相似化合物的比较
Similar Compounds
Dextrothyroxine: A synthetic isomer of thyroxine used to treat hyperlipidemia.
Triiodothyronine (T3): A more active form of thyroid hormone derived from the deiodination of thyroxine.
Reverse Triiodothyronine (rT3): An inactive form of triiodothyronine produced from thyroxine.
Uniqueness
DL-Thyroxine is unique in its ability to be converted into both active (T3) and inactive (rT3) forms, allowing for precise regulation of thyroid hormone levels in the body. This makes it a versatile compound for both therapeutic and research applications .
生物活性
DL-Thyroxine, also known as levothyroxine (LT4), is a synthetic form of the thyroid hormone thyroxine (T4) used primarily in the treatment of hypothyroidism. This article explores the biological activity of DL-Thyroxine, focusing on its mechanisms, efficacy, and clinical implications based on diverse research findings.
Overview of Thyroid Hormones
Thyroid hormones play a crucial role in regulating metabolism, growth, and development. T4 is generally converted to triiodothyronine (T3), the more active form of thyroid hormone, in peripheral tissues. However, recent studies have suggested that T4 itself possesses intrinsic biological activity that can influence various physiological processes.
Thyroid hormones exert their effects by binding to nuclear thyroid hormone receptors (TRs), which regulate gene expression. The biological activity of DL-Thyroxine involves:
- Gene Regulation : T4 regulates genes involved in metabolism, cell proliferation, and cholesterol metabolism. Studies using genetically modified mice lacking the ability to convert T4 to T3 demonstrated that T4 can still influence gene expression and promote growth, albeit less effectively than T3 .
- Cardiovascular Effects : T4 treatment has been shown to improve cardiovascular risk factors in patients with subclinical hypothyroidism (SCH). A study reported significant reductions in total cholesterol and low-density lipoprotein levels after 12 weeks of LT4 therapy .
Clinical Studies
- Efficacy in Hypothyroidism : A systematic review highlighted that once-weekly thyroxine treatment significantly improved thyroid-stimulating hormone (TSH) levels in patients resistant to standard doses . The long-term follow-up indicated sustained efficacy without notable adverse effects.
- Cardiovascular Risk Reduction : In a randomized controlled trial involving patients with SCH, LT4 administration led to significant improvements in cardiovascular risk markers, including reduced total cholesterol and improved endothelial function .
- Case-Control Studies : Research has indicated that long-term use of levothyroxine may be associated with a reduced risk of colorectal cancer (CRC), suggesting potential protective effects beyond thyroid hormone replacement .
Comparative Biological Activity
A comparative study assessed the relative activities of L- and DL-thyroxine. The results indicated that while both forms are effective, L-thyroxine exhibited higher biological activity than its DL counterpart in preventing physiological changes associated with thyroid deficiency in animal models . This suggests that while DL-thyroxine is effective, L-thyroxine may offer superior therapeutic benefits.
Data Tables
Parameter | Before Treatment | After 12 Weeks | P-Value |
---|---|---|---|
Total Cholesterol (mg/dL) | 231.6 | 220 | <0.001 |
LDL Cholesterol (mg/dL) | 142.9 | 131.3 | <0.05 |
Waist-to-Hip Ratio | 0.83 | 0.81 | <0.006 |
Endothelial Function (%) | 4.2 | 5.9 | <0.001 |
属性
IUPAC Name |
2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023662 | |
Record name | DL-Thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
300-30-1, 55-03-8, 51-48-9 | |
Record name | (±)-Thyroxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=300-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DL-Thyroxine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000300301 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | eltroxin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=259940 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | thyroxine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36397 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | DL-Thyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-DL-tyrosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THYROXINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QR0BV3BRIA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does DL-Thyroxine influence the pituitary gland?
A1: DL-Thyroxine administration in rats, particularly those with hypothyroidism, can normalize the number of acidophil cells in the anterior pituitary gland. [] This suggests a regulatory role of thyroid hormone on pituitary cytology.
Q2: Does DL-Thyroxine affect gonadotropin sensitivity?
A3: Studies on cockerels revealed that mild hyperthyroidism induced by DL-Thyroxine (4 μg/day) decreased the index of precision of the dose-response line for gonadotropins (PMS, FSH, LH). [] This suggests that thyroid hormone levels can influence the sensitivity of the testes to gonadotropins.
Q3: How does DL-Thyroxine impact cholesterol metabolism in the liver?
A4: DL-Thyroxine administration in mice significantly increased the incorporation of acetate into liver cholesterol, suggesting a stimulatory effect on cholesterol biosynthesis. [] This effect appears independent of energy metabolism changes and might involve altering the feedback mechanism regulating cholesterol synthesis. []
Q4: What is the molecular formula and weight of DL-Thyroxine?
A4: While the provided abstracts do not explicitly mention the molecular formula and weight of DL-Thyroxine, these can be readily found in standard chemical databases.
Q5: Are there any studies on the spectroscopic data of DL-Thyroxine and its analogs?
A6: Although the provided abstracts primarily focus on biological effects, one study mentions synthesizing DL-Thyroxine analogs for use as internal standards in HPLC analysis. [] This suggests that spectroscopic data for these compounds likely exists but is not detailed in the abstracts.
Q6: Do the provided research papers offer insights into the material compatibility, stability, catalytic properties, or computational modeling of DL-Thyroxine?
A6: The provided abstracts primarily focus on the biological effects and interactions of DL-Thyroxine in various animal models. They do not delve into its material compatibility, stability under different conditions, catalytic properties, or computational modeling.
Q7: How does the structure of DL-Thyroxine relate to its biological activity?
A8: Research highlights that modifying DL-Thyroxine's structure can significantly alter its activity. For instance, the O-methyl ether of DL-Thyroxine exhibits different effects on amphibian metamorphosis and human metabolism compared to DL-Thyroxine itself. [] This emphasizes the importance of specific structural features for DL-Thyroxine's biological actions.
Q8: What information is available on the stability and formulation of DL-Thyroxine, SHE regulations surrounding its use, and its pharmacokinetic and pharmacodynamic properties?
A8: The research papers provided emphasize the biological impact of DL-Thyroxine in various experimental settings. They don't provide detailed information on its stability and formulation, specific SHE regulations, or comprehensive PK/PD profiles.
Q9: How effective is DL-Thyroxine in treating hypothyroidism in animal models?
A10: Studies show that administering DL-Thyroxine to hypothyroid rats reverses several metabolic changes. For example, it represses amino acid catabolism in fasting hypothyroid rats while accelerating protein breakdown. [] This suggests that DL-Thyroxine can effectively counteract some consequences of hypothyroidism.
Q10: Are there any studies on the use of DL-Thyroxine in tadpole metamorphosis?
A11: Researchers have used DL-Thyroxine to induce metamorphosis in axolotls, observing tissue changes in gills, tail, skin, and eyelids. [] This model provides insights into the effects of thyroid hormone on development and differentiation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。